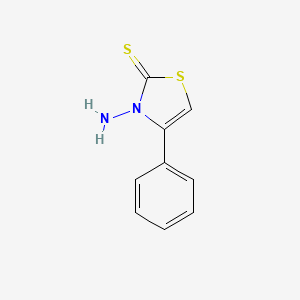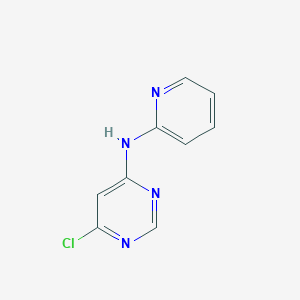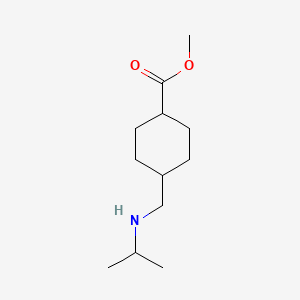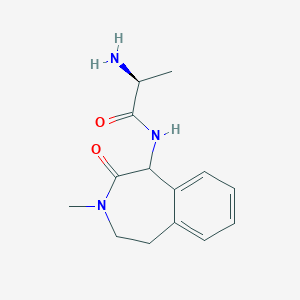![molecular formula C10H12F3N3 B11730766 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11730766.png)
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with pyrrolidine in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP. The reaction is carried out in a solvent such as 1,4-dioxane, with a base like tBuONa to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the palladium-catalyzed amination reaction. This would require optimization of reaction conditions to ensure high yields and purity, as well as the development of efficient purification processes to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its ability to enhance the pharmacokinetic properties of drug candidates.
Trifluoromethylpyridine: Known for its applications in pharmaceuticals and agrochemicals due to the trifluoromethyl group’s influence on biological activity.
Uniqueness
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl-substituted pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H12F3N3 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)6-4-7(9(14)16-5-6)8-2-1-3-15-8/h4-5,8,15H,1-3H2,(H2,14,16)/t8-/m1/s1 |
Clé InChI |
JKLOWATZENRBDW-MRVPVSSYSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(N=CC(=C2)C(F)(F)F)N |
SMILES canonique |
C1CC(NC1)C2=C(N=CC(=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B11730685.png)

![Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B11730690.png)


![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730714.png)
![3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730723.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11730736.png)

![2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730742.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11730750.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730754.png)

